4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide
Overview
Description
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H9N5O and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors . Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer .
Mode of Action
This compound interacts with Nur77 by binding to it . This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis .
Biochemical Pathways
The interaction of this compound with Nur77 affects the Nur77 signaling pathway . The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death .
Pharmacokinetics
It is noted that the compound has good in vivo safety , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity . Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity .
Biochemical Analysis
Biochemical Properties
4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins . The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Properties
IUPAC Name |
4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.